N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound characterized by its unique molecular structure. This compound features a cyclopentyl ring, a hydroxyethoxy group, and a trifluoromethyl-substituted benzamide moiety. Its distinct chemical properties make it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Cyclopentyl Intermediate: The initial step involves the preparation of the cyclopentyl intermediate through a cyclization reaction.
Introduction of the Hydroxyethoxy Group: The hydroxyethoxy group is introduced via an etherification reaction, where an appropriate hydroxyethoxy precursor reacts with the cyclopentyl intermediate.
Formation of the Benzamide Moiety: The final step involves the coupling of the trifluoromethyl-substituted benzoyl chloride with the cyclopentyl intermediate to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzamide moiety can be reduced to form amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carbonyl derivatives of the hydroxyethoxy group.
Reduction: Amine derivatives of the benzamide moiety.
Substitution: Substituted benzamide compounds with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-(trifluoromethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-(fluoromethyl)benzamide
- N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-(chloromethyl)benzamide
- N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-(bromomethyl)benzamide
Uniqueness
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance its biological activity and make it a valuable compound for research and development.
Biological Activity
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-(trifluoromethyl)benzamide, a compound with promising biological activities, has garnered attention in pharmaceutical research. This article delves into its biological activity, focusing on its potential as an enzyme inhibitor and antimicrobial agent.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a trifluoromethyl group and a cyclopentyl moiety, which are known to influence its biological properties. The molecular formula is C15H20F3NO3 with a molecular weight of 367.4 g/mol.
Property | Value |
---|---|
Molecular Formula | C15H20F3NO3 |
Molecular Weight | 367.4 g/mol |
CAS Number | 2192745-78-9 |
Enzyme Inhibition
Recent studies indicate that compounds similar to this compound exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, derivatives of trifluoromethylbenzoyl hydrazine were found to have IC50 values ranging from 27.04 µM to 106.75 µM for AChE inhibition, while BuChE inhibition showed IC50 values between 58.01 µM and 277.48 µM .
Table: Enzyme Inhibition Potency
Compound Type | AChE IC50 (µM) | BuChE IC50 (µM) |
---|---|---|
Trifluoromethylbenzoyl hydrazine derivatives | 27.04 - 106.75 | 58.01 - 277.48 |
Rivastigmine (reference drug) | 38.4 | Not applicable |
The molecular docking studies suggest that these compounds act as non-covalent inhibitors, positioning themselves near the active site triad of the enzymes, which may enhance their inhibitory effects .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various strains, including Mycobacterium tuberculosis. The N-hexyl derivative exhibited a minimum inhibitory concentration (MIC) of 125 µM against M. tuberculosis, indicating moderate effectiveness .
Table: Antimicrobial Activity
Microorganism | MIC (µM) |
---|---|
Mycobacterium tuberculosis | 125 |
M. kansasii | >250 |
Case Studies
In a comparative study of various hydrazinecarboxamide derivatives, it was noted that those with longer alkyl chains demonstrated enhanced activity against both AChE and BuChE, with optimal chain lengths identified between C5 to C7 for BuChE inhibition . This suggests that structural modifications can significantly impact biological activity.
Properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO3/c17-16(18,19)13-6-2-1-5-12(13)14(22)20-11-15(23-10-9-21)7-3-4-8-15/h1-2,5-6,21H,3-4,7-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLNCAVUBCNVLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=CC=C2C(F)(F)F)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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